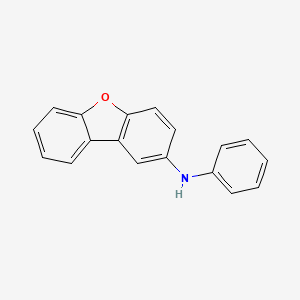

N-phenyl-2-Dibenzofuranamine

Description

BenchChem offers high-quality N-phenyl-2-Dibenzofuranamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-2-Dibenzofuranamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyldibenzofuran-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABICDIEOYDAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Triplet Energy Values of Dibenzofuran-Based Amine Derivatives: A Technical Guide to Molecular Design, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran has emerged as a privileged scaffold in the design of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). When functionalized with amine derivatives, this core structure gives rise to a versatile class of molecules with tunable photophysical properties. A paramount parameter governing the performance of these materials, especially in the context of Thermally Activated Delayed Fluorescence (TADF) and as hosts for phosphorescent emitters, is the energy of the lowest triplet excited state (T₁). This guide provides a comprehensive technical overview of the principles governing the triplet energy in dibenzofuran-based amine derivatives. We delve into the theoretical underpinnings, molecular design strategies to modulate triplet energy, and the authoritative experimental and computational protocols for its determination. This document is intended to serve as a field-proven guide for researchers and developers engineering next-generation optoelectronic and photoredox catalysis systems.

Chapter 1: The Triplet State: The Arbiter of Exciton Fate in Dibenzofuran Derivatives

In organic electronics, the generation of light via electrical excitation results in the formation of both singlet (S₁) and triplet (T₁) excited states, or excitons, typically in a 1:3 ratio according to spin statistics. While conventional fluorescent materials can only harvest the 25% of singlet excitons for light emission, advanced materials can utilize the "dark" 75% of triplet excitons. The energy of this T₁ state is a critical determinant of how these triplet excitons are managed.

1.1. Significance in Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of triplet excitons without the need for heavy metals.[1][2] This process relies on an efficient Reverse Intersystem Crossing (RISC) from the T₁ state back to the S₁ state, from which light is emitted as delayed fluorescence.[3] For efficient RISC to occur, the energy gap between the S₁ and T₁ states (ΔE_ST) must be minimized (typically < 0.2 eV), allowing thermal energy at room temperature to facilitate the up-conversion.[1] Dibenzofuran-based amine derivatives, with their inherent charge-transfer character, are excellent candidates for TADF emitters. Precise control over the T₁ energy level is therefore essential to engineer the required small ΔE_ST.

1.2. Role as Host Materials for Phosphorescent OLEDs (PHOLEDs)

In PHOLEDs, a phosphorescent guest emitter is dispersed within a host material. To prevent the undesirable back-transfer of energy from the guest to the host, the host material must possess a T₁ energy level that is significantly higher than that of the guest emitter.[4] Dibenzofuran is a favored building block for host materials precisely because of its intrinsically high triplet energy.[5] Functionalization with amine groups can modulate charge transport properties while maintaining a high T₁ level, making these derivatives highly effective hosts for blue PHOLEDs.[6][7]

Caption: Jablonski diagram illustrating the TADF mechanism.

Chapter 2: Molecular Design Principles for Tuning Triplet Energy

The triplet energy of dibenzofuran-based amine derivatives is not a fixed value but can be rationally tuned through synthetic chemistry. The key lies in controlling the spatial overlap and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Separation: In a typical Donor-Acceptor (D-A) design, the HOMO is localized on the electron-donating amine moiety, while the LUMO is on an electron-accepting unit. The dibenzofuran core can act as a rigid π-bridge or part of the acceptor/donor system.[8] A larger spatial separation between the HOMO and LUMO generally leads to a smaller ΔE_ST, which is desirable for TADF emitters.

-

Substitution Position: The positions at which the amine groups are attached to the dibenzofuran core significantly impact the electronic structure. Substitution at the 2, 8, 4, and 6 positions are common.[5] For instance, linking donors and acceptors in a way that minimizes orbital overlap can effectively raise the triplet energy, a strategy useful for designing host materials.[7]

-

Donor Strength and Steric Hindrance: Increasing the electron-donating strength of the amine (e.g., from carbazole to more electron-rich amines) or introducing bulky substituents can twist the molecular geometry. This torsional angle between the donor and the dibenzofuran core reduces π-conjugation, which can increase the triplet energy and is a critical design parameter.

Caption: Experimental workflow for determining triplet energy.

Chapter 4: Computational Protocol for Triplet Energy Prediction

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), provide invaluable predictive power for estimating triplet energies, guiding synthetic efforts before committing to lab work. [9][10] Causality Behind the Protocol:

-

Geometry Optimization: The geometry of a molecule can change significantly upon excitation. To calculate the phosphorescence energy (an emission process), one must first find the minimum energy structure of the T₁ state. This is a crucial step for obtaining accurate emission energies. [11]* Functional Selection: The choice of DFT functional is critical. For molecules with significant charge-transfer character, like many dibenzofuran-amine derivatives, hybrid functionals with a high percentage of Hartree-Fock (HF) exchange, such as M06-2X or BMK, have been shown to provide more accurate predictions of triplet state energies compared to standard functionals like B3LYP. [9]* Tamm-Dancoff Approximation (TDA): Applying the TDA within a TD-DFT framework can often improve the accuracy of triplet energy calculations for a modest computational cost. [11][12] Step-by-Step Methodology: TD-DFT Calculation

-

Ground State Optimization:

-

Build the molecular structure of the dibenzofuran derivative.

-

Perform a geometry optimization of the ground state (S₀) using DFT. A common level of theory is B3LYP/6-31G(d).

-

-

Triplet State Optimization:

-

Using the optimized S₀ geometry as a starting point, perform a geometry optimization for the lowest triplet state (T₁).

-

This is specified in the calculation software (e.g., Gaussian) by requesting an unrestricted calculation for the triplet multiplicity. The chosen functional (e.g., M06-2X) and basis set (e.g., 6-31+G(d)) should be appropriate for excited states. [11]

-

-

Vertical Emission Energy Calculation:

-

Using the optimized T₁ geometry, perform a single-point TD-DFT calculation.

-

This calculation computes the vertical energy difference between the T₁ state and the S₀ state at the T₁ geometry. This value corresponds to the phosphorescence energy.

-

The T₁ energy is the first root of the triplet excitations calculated.

-

-

Data Analysis:

-

The output will provide the excitation energy in eV, which is the predicted T₁ energy value.

-

It is also crucial to visualize the molecular orbitals (HOMO and LUMO) to confirm the expected charge-transfer character and orbital distributions.

-

Caption: Computational workflow for predicting triplet energy via TD-DFT.

Chapter 5: Data Compendium of Dibenzofuran-Based Derivatives

The following table summarizes experimentally determined triplet energy values for several dibenzofuran-based materials, illustrating the impact of molecular structure.

| Compound Name/Acronym | Donor Moiety | Acceptor/Linker | Triplet Energy (E_T) [eV] | Application Context | Reference |

| 4-[2-(2-dibenzofuran-4-yl)phenyl]dibenzofuran | Dibenzofuran | Phenyl | 2.88 | Host for TADF Emitter | [4] |

| 4-DBFBI | Benzimidazole | Pyridine | 3.06 | Host for Blue TADF OLEDs | [6] |

| 5-DBFBI | Benzimidazole | Pyridine | 2.96 | Host for Blue TADF OLEDs | [6] |

| DBF(x)POPhCz(n) | Phenylcarbazole | Phenyl-Phosphine Oxide | ~3.0 | Host for Blue PHOLEDs | [7] |

| 26CzDBF | Carbazole | - | >2.90 | Host for Blue PHOLEDs | [5][13] |

| 28CzDBF | Carbazole | - | >2.90 | Host for Blue PHOLEDs | [5][13] |

| DBFCzCN | Carbazole | Cyano (CN) | - (TADF Emitter) | TADF Emitter | [8] |

| DBFtCzCN | tert-Butylcarbazole | Cyano (CN) | - (TADF Emitter) | TADF Emitter | [8] |

Note: For TADF emitters, the ΔE_ST is the more critical parameter, but a well-defined T₁ is a prerequisite for this.

Analysis of Trends: The data clearly show that dibenzofuran-based structures consistently exhibit high triplet energies, generally ranging from 2.8 eV to over 3.0 eV. This validates their suitability as host materials for high-energy (blue) emitters. The introduction of π-spacers like phenyl groups between donor and acceptor units can effectively elevate the triplet energy by disrupting conjugation and charge transfer. [7]The design of TADF emitters like DBFCzCN involves the strategic placement of strong donor (carbazole) and acceptor (cyano) groups on the dibenzofuran scaffold to minimize the ΔE_ST. [8]

Conclusion

The triplet energy is a cornerstone property in the design of dibenzofuran-based amine derivatives for advanced functional materials. A profound understanding of the interplay between molecular structure—specifically the nature and positioning of amine donors—and the resulting T₁ energy level is crucial for success. For developers of PHOLEDs, the goal is to maximize T₁ energy to ensure efficient energy confinement on the guest emitter. Conversely, for those designing TADF materials, the objective is to precisely tune the T₁ energy to achieve a minimal S₁-T₁ gap, thereby maximizing the efficiency of triplet harvesting through RISC. By leveraging the robust experimental and computational protocols detailed in this guide, researchers can accelerate the rational design and validation of novel dibenzofuran derivatives, paving the way for next-generation displays, lighting, and photocatalytic systems.

References

Sources

- 1. ossila.com [ossila.com]

- 2. edinst.com [edinst.com]

- 3. researchgate.net [researchgate.net]

- 4. openreadings.eu [openreadings.eu]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties for blue thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Elevating the triplet energy levels of dibenzofuran-based ambipolar phosphine oxide hosts for ultralow-voltage-driven efficient blue electrophosphorescence: from D-A to D-π-A systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 13. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reverse intersystem crossing from high-level triplet excited electronic states of fluorescent organic molecules - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. quora.com [quora.com]

- 17. Controlling the intersystem crossing/reverse intersystem crossing (ISC/RISC) competition to achieve efficient red metal-free phosphorescent molecules - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 18. photonics.com [photonics.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. d-nb.info [d-nb.info]

- 21. Time-dependent density-functional theory calculations of triplet-triplet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]

- 25. papers.ssrn.com [papers.ssrn.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]

- 30. CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode) - Google Patents [patents.google.com]

- 31. khu.elsevierpure.com [khu.elsevierpure.com]

- 32. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 35. pubs.aip.org [pubs.aip.org]

- 36. Selective decoration of dibenzofuran with multi-donors and a triazine acceptor for triplet to singlet up-conversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 37. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 38. chem.libretexts.org [chem.libretexts.org]

- 39. biointerfaceresearch.com [biointerfaceresearch.com]

- 40. researchgate.net [researchgate.net]

- 41. chemrxiv.org [chemrxiv.org]

- 42. nepjol.info [nepjol.info]

- 43. researchgate.net [researchgate.net]

- 44. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Hole mobility characteristics of N-phenyl-2-Dibenzofuranamine films

An In-depth Technical Guide to the Hole Mobility Characteristics of N-phenyl-2-Dibenzofuranamine Films

Abstract

This technical guide provides a comprehensive analysis of the hole mobility characteristics of N-phenyl-2-Dibenzofuranamine, a promising organic semiconductor for various electronic applications. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven methodologies for the accurate characterization of charge transport in these films. We delve into the theoretical underpinnings of hole transport in amorphous organic solids and present detailed protocols for key experimental techniques, including Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) measurements. The guide explains the causality behind experimental choices, addresses critical factors influencing mobility such as film morphology, purity, and environmental conditions, and provides a framework for reliable data interpretation. This document is intended for researchers, scientists, and engineers working on the development and optimization of organic electronic devices.

Introduction: The Role of N-phenyl-2-Dibenzofuranamine in Organic Electronics

N-phenyl-2-Dibenzofuranamine is a heterocyclic aromatic amine that has garnered interest as a hole transport material (HTM) in the field of organic electronics. Its molecular structure, which combines a rigid and planar dibenzofuran core with a phenylamine group, provides a foundation for efficient intermolecular charge hopping. The dibenzofuran moiety contributes to good thermal stability, while the triphenylamine-like structure is a well-established motif for hole transport.[1]

Understanding and optimizing hole mobility (µₕ) is a critical directive in the development of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). In these devices, the HTM layer is responsible for efficiently extracting holes from the anode or active layer and transporting them to the recombination zone.[1][2] The magnitude of hole mobility directly impacts key device performance metrics, including operating voltage, power conversion efficiency, and operational stability.[3][4] This guide provides the necessary theoretical and experimental framework to rigorously characterize the hole mobility of N-phenyl-2-Dibenzofuranamine films.

Fundamental Properties of N-phenyl-2-Dibenzofuranamine

A molecule's electronic and physical properties are foundational to its charge transport characteristics.

Molecular Structure

The chemical structure of N-phenyl-2-Dibenzofuranamine dictates its electronic conjugation and intermolecular packing, which are prerequisites for charge transport.

Caption: Molecular structure of N-phenyl-2-Dibenzofuranamine.[5]

Electronic Properties

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO level determines the efficiency of hole injection from an adjacent layer, while the energy gap (E_gap = E_LUMO - E_HOMO) influences the material's optical properties and stability. For N-phenyl-2-Dibenzofuranamine, the HOMO is localized primarily on the electron-rich phenylamine moiety, facilitating the removal of an electron (creation of a hole), while the LUMO is distributed across the dibenzofuran core.[6] The ionization potential (energy required to remove an electron from the HOMO level in the solid state) is a key parameter for designing efficient device architectures.[7]

Experimental Determination of Hole Mobility

No single technique is universally applicable; the choice depends on the material, film thickness, and the specific information required. Here, we detail the two most common and reliable methods for amorphous films: Space-Charge-Limited Current (SCLC) and Time-of-Flight (TOF).

Space-Charge-Limited Current (SCLC) Method

The SCLC technique is a steady-state measurement used to determine the bulk mobility in a single-carrier device.[8] The core principle is that at a sufficiently high voltage, the injected charge density exceeds the intrinsic carrier density, and the current becomes limited by the charge buildup (space charge) and the material's ability to transport these charges.[9]

To accurately measure hole mobility, a "hole-only" device must be fabricated. This is a critical step to ensure the measured current is dominated by hole transport. This is achieved by selecting an anode with a high work function (e.g., ITO treated with PEDOT:PSS) to facilitate efficient hole injection and a cathode with a very high work function (e.g., Au, MoO₃) to block electron injection.[8][10]

Caption: Diagram of a hole-only device for SCLC measurement.

-

Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with N₂ gas and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal according to the supplier's specifications (e.g., 150°C for 10 minutes). This step ensures an Ohmic contact for hole injection.

-

Active Layer Deposition: Deposit a film of N-phenyl-2-Dibenzofuranamine onto the HIL. For amorphous small molecules, thermal evaporation under high vacuum (<10⁻⁶ Torr) is the preferred method to achieve uniform, pinhole-free films. Varying the film thickness (e.g., 50 nm to 500 nm) is crucial for validating the SCLC model.[11]

-

Cathode Deposition: Deposit the top metal electrode (e.g., Gold - Au) through a shadow mask via thermal evaporation. The high work function of Au effectively blocks electron injection.

-

Characterization: Measure the current density-voltage (J-V) characteristics of the device in a dark, inert environment (e.g., a nitrogen-filled glovebox) using a source-measure unit.

In the ideal trap-free SCLC regime, the J-V relationship is described by the Mott-Gurney law:[8]

J = (9/8) * ε₀ * εᵣ * µ * (V² / L³)

where:

-

J is the current density

-

ε₀ is the vacuum permittivity

-

εᵣ is the relative dielectric constant of the material

-

µ is the charge carrier mobility

-

V is the applied voltage

-

L is the thickness of the active layer

By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 confirms the SCLC behavior. The mobility µ can then be extracted from the slope of the J vs. V² plot in the linear regime.[9]

Time-of-Flight (TOF) Method

TOF is a transient photoconductivity technique that directly measures the drift mobility of charge carriers through the bulk of a material.[12] It involves generating a thin sheet of charge carriers near one electrode with a short laser pulse and measuring the time it takes for them to drift across the sample thickness under an applied electric field.[13]

The TOF method requires a thick film (typically >1 µm) to ensure the transit time is measurable and distinct from the RC time constant of the circuit.[14] The sample is sandwiched between two electrodes, one of which must be semi-transparent to allow for laser excitation. The laser energy is chosen to be strongly absorbed by the material to ensure charge generation occurs in a narrow region close to the illuminated electrode.[13]

Caption: Experimental workflow for the Time-of-Flight (TOF) method.

-

Sample Fabrication: Prepare a thick film (~1-5 µm) of N-phenyl-2-Dibenzofuranamine on a semi-transparent electrode (e.g., ITO). Thermal evaporation is typically used. Deposit a metal counter-electrode (e.g., Al) on top.

-

Measurement Setup: Place the sample in a cryostat to control temperature. Apply a constant DC voltage across the sample.

-

Photoexcitation: Excite the sample through the ITO electrode with a short pulse from a nitrogen laser (e.g., λ=337 nm) or other suitable laser. The pulse duration must be much shorter than the carrier transit time.

-

Data Acquisition: Record the resulting transient photocurrent across a series resistor using a high-speed oscilloscope.

The transient photocurrent ideally shows an initial spike followed by a plateau, then a decay as the sheet of charge carriers reaches the collecting electrode. The transit time (tT) is determined from the intersection of the asymptotes to the plateau and the tail of the photocurrent trace in a double logarithmic plot.[15]

The drift mobility is then calculated using the formula:

µ = L / (E * tT) = L² / (V * tT)

where:

-

L is the film thickness

-

E is the applied electric field (V/L)

-

V is the applied voltage

-

tT is the transit time

This measurement should be repeated at various electric fields and temperatures to fully characterize the transport properties.[16]

Factors Influencing Hole Mobility

The measured hole mobility in amorphous films is not an intrinsic constant but is highly sensitive to several factors.

-

Film Morphology: Amorphous films lack long-range order. The degree of local molecular packing and orientation, influenced by deposition conditions (substrate temperature, deposition rate), significantly affects the efficiency of intermolecular hopping. Higher density and more ordered packing generally lead to higher mobility.[17]

-

Purity: Chemical impurities and structural defects can act as charge traps.[16] Trapped holes must be thermally re-excited into transport states, reducing the overall effective mobility. Rigorous purification of the source material via techniques like temperature gradient sublimation is essential for obtaining intrinsic mobility values.

-

Temperature Dependence: Hole transport in disordered organic materials is a thermally activated process. Mobility typically increases with temperature, often following an Arrhenius-like relationship, as charge carriers gain sufficient energy to overcome energetic barriers between hopping sites.[18][19]

-

Electric Field Dependence: At high electric fields, hole mobility in many disordered organic semiconductors is observed to increase with the field strength.[20][21] This is often described by the Poole-Frenkel effect or models based on energetic disorder, where the electric field lowers the energy barrier for hopping in the field direction.[20]

Summary of Hole Mobility Data for Dibenzofuran-Based Materials

While specific data for N-phenyl-2-Dibenzofuranamine is not widely published, studies on structurally similar dibenzofuran-based hole transport materials provide valuable benchmarks. Extending the π-conjugation in these molecules has been shown to significantly enhance hole mobility.[1][22]

| Material | Doping Condition | Mobility (cm² V⁻¹ s⁻¹) | Measurement Method | Reference |

| mDBF | Doped | 1.1 × 10⁻³ | SCLC | [22] |

| bDBF | Doped | 2.9 × 10⁻³ | SCLC | [22] |

| tDBF | Doped | 9.1 × 10⁻³ | SCLC | [1][22] |

| Spiro-OMeTAD | Doped | 6.4 × 10⁻⁴ | SCLC | [1][22] |

This table summarizes data for oligomer HTMs incorporating p-methoxyaniline-substituted dibenzofurans (mDBF, bDBF, tDBF), demonstrating a clear trend of increasing mobility with π-conjugation extension. Spiro-OMeTAD is included as a common benchmark.

Conclusion

The accurate characterization of hole mobility in N-phenyl-2-Dibenzofuranamine films is paramount for its successful implementation in high-performance organic electronic devices. This guide has detailed the industry-standard SCLC and TOF methodologies, emphasizing the critical link between experimental design and the reliability of the results. The causality behind creating single-carrier devices for SCLC and the requirements for thick films and pulsed excitation in TOF are essential for isolating and correctly measuring hole transport. Furthermore, researchers must remain cognizant of the profound influence of film morphology, material purity, temperature, and electric field on the measured mobility. By employing these rigorous techniques and considering these influencing factors, the scientific community can effectively evaluate and optimize N-phenyl-2-Dibenzofuranamine and other novel materials to advance the field of organic electronics.

References

-

Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026). Fluxim.[Link]

-

Funahashi, M. (2021). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. Organic Semiconductors for Optoelectronics.[Link]

-

Time-of-flight measurement of poly(3-hexylthiophene) thin films. (2008). Mahidol University.[Link]

-

On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (n.d.). RSC Publishing.[Link]

-

Organic semiconductors for organic field-effect transistors. (n.d.). PMC - NIH.[Link]

-

Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method. (2019). ResearchGate.[Link]

-

High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (n.d.). ACS Publications.[Link]

-

Time-of-flight mobility measurements in organic field-effect transistors. (2008). AIP Publishing.[Link]

-

What is the record-high mobility of organic field effect transistors to date? (2017). ResearchGate.[Link]

-

Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). MDPI.[Link]

-

Mahmoudloo, A. (2021). Transient Trap-Limited Field Dependence charge carrier transport in organic semiconductors for time of flight configuration. Journal of Optoelectronical Nanostructures.[Link]

-

The Physical Chemistry of Organic Field-Effect Transistors. (n.d.). ACS Publications.[Link]

-

The space‐charge‐limited‐current (SCLC) model for a) the hole‐only... (n.d.). ResearchGate.[Link]

-

Funahashi, M. (2021). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. Semantic Scholar.[Link]

-

Space charge limited current model (SCLC) hole mobility of compound M1. (n.d.). ResearchGate.[Link]

-

Recent Advances in Hole Transport Layer Engineering for High-Performance Quantum Dot Light-Emitting Diodes. (n.d.). MDPI.[Link]

-

Influence of film morphology and crystallinity on charge carrier concentration-dependent hole mobility in hexamethyldisilazane treated Pentacene bottom contact devices. (n.d.). Semantic Scholar.[Link]

-

Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. (2023). MDPI.[Link]

-

Diao, Y., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science.[Link]

-

A molecular dynamics study on the interface morphology of vapor-deposited amorphous organic thin films. (n.d.). RSC Publishing.[Link]

-

Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (n.d.). MDPI.[Link]

-

N-phenyl-2-Dibenzofuranamine. (n.d.). PubChem.[Link]

-

Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020). ResearchGate.[Link]

-

Effect of Film Morphology on Charge Transport in C60-based Organic Field Effect Transistors. (n.d.). ResearchGate.[Link]

-

Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. (n.d.). ResearchGate.[Link]

-

Electric-field and temperature dependence of the hole mobility in poly(p-phenylene vinylene). (n.d.). SciSpace.[Link]

-

A Density Functional Theory Study. (2021). Physical Chemistry Research.[Link]

-

Temperature and field dependence of hole mobility in poly(9,9-dioctylfluorene). (n.d.). ResearchGate.[Link]

-

Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). PMC.[Link]

-

Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). MDPI.[Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC.[Link]

-

Electric field dependence of hole drift mobility for the layer of... (n.d.). ResearchGate.[Link]

-

Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. (2022). MDPI.[Link]

-

Analysis of hole mobility of fluorene derivative films based on the disorder model and relationship between disorder free mobility. (n.d.). ResearchGate.[Link]

-

Hole mobility of N,N -bis„naphthalen-1-yl… (n.d.). ResearchGate.[Link]

-

Temperature dependence of zero-field mobility 0 and ''field acti. (n.d.). ResearchGate.[Link]

-

Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI.[Link]

-

Efficient furan-bridged dibenzofulvene-triphenylamine hole transporting materials for perovskite solar cells. (n.d.). RSC Publishing.[Link]

-

. (n.d.). RSC.[Link]

-

Synthesis of N‐(2‐(benzofuran‐2‐yl)phenyl) sulfonamides (3). (n.d.). ResearchGate.[Link]

-

Ionization Potentials and Electron Affinities of Some Polyphenyl Molecules. (n.d.). ResearchGate.[Link]

-

Vibrational frequency and molecular geometry of HOMO-LUMO and DFT calculations for 2-(4-amino-2-phenylaminothiazol-5-oyl)benzofuran. (2014). ResearchGate.[Link]

-

Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. (n.d.). Redalyc.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. N-phenyl-2-Dibenzofuranamine | C18H13NO | CID 67204676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. sid.ir [sid.ir]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical window and oxidation potential of N-phenyl-2-Dibenzofuranamine

An In-Depth Technical Guide to the Electrochemical Window and Oxidation Potential of N-phenyl-2-Dibenzofuranamine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the key electrochemical properties of N-phenyl-2-Dibenzofuranamine, a molecule of significant interest in organic electronics. While specific electrochemical data for this exact compound is not prevalent in peer-reviewed literature, this document establishes the fundamental principles and detailed experimental protocols necessary for its characterization. By examining closely related dibenzofuran-based derivatives used as Hole Transport Materials (HTMs), we elucidate the critical role of the oxidation potential and electrochemical window in the design and performance of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. This guide is intended for researchers and scientists in materials science and drug development, offering both the theoretical underpinnings and practical, field-proven methodologies for electrochemical analysis.

Introduction: The Significance of Dibenzofuran Amines in Materials Science

N-phenyl-2-Dibenzofuranamine (IUPAC Name: N-phenyldibenzofuran-2-amine) is an aromatic heterocyclic compound featuring a dibenzofuran core linked to a phenylamine group.[1] Its molecular structure, combining a rigid, planar dibenzofuran unit with a redox-active triphenylamine-like moiety, makes it a prime candidate for applications in organic electronics.

In this field, particularly for OLEDs and perovskite solar cells, the efficient movement of charge carriers (holes and electrons) is paramount. Molecules like N-phenyl-2-Dibenzofuranamine are designed to function as Hole Transport Materials (HTMs).[2][3] The primary role of an HTM is to facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the device. The success of this function is directly governed by the material's fundamental electrochemical properties: its oxidation potential and electrochemical stability window .

-

Oxidation Potential: This value dictates the energy required to remove an electron from the molecule. It is directly correlated to the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter for ensuring efficient charge injection by matching the energy levels of adjacent layers in a device.[4][5][6]

-

Electrochemical Window: This defines the range of potentials over which the material remains chemically stable and does not undergo irreversible oxidation or reduction.[7] A wide window is essential for the long-term operational stability of an electronic device.

This guide will detail the premier technique for measuring these properties: Cyclic Voltammetry (CV). We will explore the theoretical basis, present a robust experimental protocol, and discuss the interpretation of the resulting data in the context of material performance.

Theoretical Background: Electrochemical Principles

To accurately measure and interpret the properties of N-phenyl-2-Dibenzofuranamine, a firm grasp of the underlying electrochemical principles is necessary.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a powerful electroanalytical technique that measures the current response of a system to a linearly cycled potential sweep between two set values.[8] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring.[9]

When the potential is scanned, it eventually reaches a point where the analyte (e.g., N-phenyl-2-Dibenzofuranamine) at the electrode surface is oxidized (loses an electron) or reduced (gains an electron). This electron transfer event generates a current that peaks as the analyte near the electrode surface is consumed, then decays as the process becomes limited by the diffusion of new analyte to the electrode.[9] Reversing the potential scan can show the reverse process (e.g., reduction of the oxidized species), providing insight into the reversibility and stability of the molecule.[8]

Oxidation Potential and the HOMO Level

For an HTM, the most important event is the first oxidation, which corresponds to the removal of an electron from the HOMO. The potential at which this occurs is the oxidation potential (

This experimentally determined potential can be used to estimate the HOMO energy level using an empirical equation, typically by referencing it against a known internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

HOMO (in eV) = -e [

Where:

-

e is the elementary charge.

- (vs Fc/Fc⁺) is the measured onset oxidation potential of the compound relative to the Fc/Fc⁺ couple.

- is the absolute energy level of the Fc/Fc⁺ reference, commonly cited as ~4.8 eV or ~5.1 eV below the vacuum level, depending on the convention and experimental conditions.

The Electrochemical Window

The electrochemical window refers to the potential range where the solvent and supporting electrolyte system are electrochemically inert.[7][10] The limits of this window are defined by the reduction of the electrolyte's cation at the cathodic (negative) end and the oxidation of its anion at the anodic (positive) end.[7] Any redox events from the analyte must occur within this window to be accurately measured without interference from the background system. A material is considered electrochemically stable if it does not undergo irreversible redox reactions within the operating voltage range of the device it is intended for.

Experimental Determination via Cyclic Voltammetry

This section provides a detailed, self-validating protocol for the characterization of N-phenyl-2-Dibenzofuranamine. The causality behind each choice is explained to ensure experimental integrity.

Materials and Equipment

| Component | Specification | Rationale |

| Potentiostat | A modern electrochemical workstation. | Provides precise control over the applied potential and accurate measurement of the resulting current. |

| Electrochemical Cell | A three-electrode glass cell with gas-tight fittings. | Isolates the system from the atmosphere, allowing for crucial degassing to remove interfering oxygen. |

| Working Electrode | Glassy Carbon Electrode (GCE), ~3 mm diameter. | Provides a wide potential window and a relatively inert surface for the redox reaction. Must be polished before each run. |

| Reference Electrode | Non-aqueous Ag/Ag⁺ electrode or a Pt pseudo-reference. | Provides a stable potential against which the working electrode's potential is measured.[7] |

| Counter Electrode | Platinum wire or gauze. | Completes the electrical circuit, allowing current to flow. Its surface area should be larger than the working electrode. |

| Analyte | N-phenyl-2-Dibenzofuranamine (1-2 mM solution). | The compound of interest. |

| Solvent | Anhydrous, spectroscopic grade Dichloromethane (DCM) or Acetonitrile (ACN). | Aprotic solvents with a wide electrochemical window, ensuring they do not react with the analyte. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). | An electrochemically inert salt that ensures the conductivity of the solution.[11] |

| Internal Standard | Ferrocene (Fc). | Added at the end of the experiment. Its stable and reversible redox couple (Fc/Fc⁺) is used to calibrate the potential scale. |

Experimental Workflow Diagram

Conclusion

The electrochemical characterization of N-phenyl-2-Dibenzofuranamine is fundamental to unlocking its potential as a functional material in advanced electronic applications. While direct published values for its oxidation potential and electrochemical window remain to be established, the principles and methodologies outlined in this guide provide a clear and robust pathway for their determination. Through the meticulous application of Cyclic Voltammetry, researchers can ascertain the HOMO energy level and electrochemical stability, which are the critical parameters that dictate the material's performance as a hole transport layer. The insights gained from such analysis are indispensable for the rational design of next-generation OLEDs, solar cells, and other organic electronic devices.

References

-

Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. RSC Publishing. Available at: [Link]

-

Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials. Journal of Materials Chemistry C - RSC Publishing. Available at: [Link]

-

Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Semantic Scholar. Available at: [Link]

-

Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. PubMed. Available at: [Link]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link]

-

How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. Available at: [Link]

-

Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. Available at: [Link]

-

N-phenyl-2-Dibenzofuranamine. PubChem. Available at: [Link]

-

Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link]

-

Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems. YouTube. Available at: [Link]

-

Cyclic voltammetry as a method of determining antioxidant activity of selected low-molecular compounds. ResearchGate. Available at: [Link]

-

New poly(p-substituted-N-phenylpyrrole)s. Electrosynthesis, electrochemical properties and characterization. ScienceDirect. Available at: [Link]

Sources

- 1. N-phenyl-2-Dibenzofuranamine | C18H13NO | CID 67204676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nanoscience.com [nanoscience.com]

- 10. youtube.com [youtube.com]

- 11. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Protocol for the Purification of Sublimed Grade N-phenyl-2-Dibenzofuranamine

Introduction

N-phenyl-2-Dibenzofuranamine is a crucial organic semiconductor material, finding extensive application in the fabrication of high-performance organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The purity of this material is paramount, as even trace impurities can significantly degrade device performance and operational lifetime. Sublimation is a superior purification technique for such organic materials as it avoids the use of solvents and can effectively remove both volatile and non-volatile impurities, yielding a product of very high purity.[1][2][3]

This application note provides a comprehensive, step-by-step protocol for the purification of N-phenyl-2-Dibenzofuranamine using a gradient sublimation method. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both reproducibility and the highest achievable purity.

Principles of Sublimation Purification

Sublimation is a phase transition where a substance transitions directly from a solid to a gaseous state, bypassing the liquid phase.[4][5][6] This purification method leverages differences in the vapor pressures of the target compound and its impurities.[1] In a typical laboratory-scale sublimation apparatus, the crude material is heated under a high vacuum. The target compound sublimes and then deposits as a purified crystalline solid on a cooler surface, while impurities with lower vapor pressures remain in the heating zone and those with higher vapor pressures are drawn towards the vacuum pump.[7][8]

The use of a temperature gradient along the sublimation tube allows for the spatial separation of the desired product from impurities, leading to a highly effective purification process.[7][8][9]

Physicochemical Properties of N-phenyl-2-Dibenzofuranamine

A thorough understanding of the material's properties is essential for optimizing the sublimation process.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃NO | [10] |

| Molecular Weight | 259.3 g/mol | [10] |

| Appearance | Solid | |

| Melting Point | Data not readily available; however, related dibenzofuran compounds have melting points in the range of 80-82 °C.[11] The sublimation temperature will be significantly higher than the melting point. | |

| Boiling Point | Data not readily available. Sublimation occurs below the boiling point at reduced pressure. |

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for N-phenyl-2-Dibenzofuranamine and all other chemicals used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Conduct the sublimation in a well-ventilated fume hood to avoid inhalation of any volatile compounds.[12]

-

High Vacuum and High Temperature: Exercise caution when working with high vacuum and high-temperature apparatus. Ensure all glassware is free of cracks or defects. Use a safety shield around the sublimation apparatus.

-

Handling of Fine Powders: The sublimed product will be a fine, crystalline powder. Handle it carefully to avoid creating dust and potential inhalation.

Experimental Protocol: Gradient Sublimation

This protocol details the purification of N-phenyl-2-Dibenzofuranamine using a horizontal tube furnace with a quartz process tube.

Apparatus

-

Horizontal three-zone tube furnace

-

Quartz process tube with appropriate fittings for vacuum connection

-

Schlenk line or dedicated high-vacuum pump (capable of reaching < 10⁻⁵ mbar)

-

Pirani or Penning vacuum gauge

-

Quartz or ceramic combustion boat

-

Long glass rod or spatula for sample loading and collection

-

Temperature controllers for each furnace zone

Pre-Sublimation Preparation

-

Cleaning the Apparatus: Thoroughly clean the quartz process tube and combustion boat. This can be achieved by washing with a suitable organic solvent (e.g., acetone, isopropanol), followed by rinsing with deionized water and drying in an oven at >120 °C. For removal of persistent organic residues, piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution and appropriate safety measures.

-

Sample Preparation: The crude N-phenyl-2-Dibenzofuranamine should be a dry, free-flowing powder. If the material is clumpy or contains residual solvent, it should be dried under vacuum at a temperature below its melting point before loading.

-

Loading the Sample: Place the crude N-phenyl-2-Dibenzofuranamine (typically 1-5 grams for a laboratory-scale setup) into the combustion boat. Carefully slide the boat into the center of the first heating zone of the quartz process tube.

Sublimation Process

The following diagram illustrates the workflow for the sublimation purification of N-phenyl-2-Dibenzofuranamine.

Caption: Workflow for the sublimation purification of N-phenyl-2-Dibenzofuranamine.

-

Assemble the Apparatus: Insert the quartz tube containing the sample boat into the tube furnace. Connect one end of the tube to the high-vacuum line via appropriate adapters. The other end can be sealed or connected to a gas inlet for controlled venting.

-

Evacuate the System: Begin evacuating the system using the high-vacuum pump. A pressure of < 10⁻⁵ mbar is recommended for efficient sublimation. This low pressure reduces the sublimation temperature and minimizes the risk of thermal decomposition.[4]

-

Establish the Temperature Gradient: Once the desired vacuum is reached, begin heating the three zones of the furnace to establish a temperature gradient. The following temperature profile is a recommended starting point and may require optimization based on the specific impurities present:

-

Zone 1 (Sample Zone): 200 - 250 °C. This zone should be hot enough to induce sublimation of the N-phenyl-2-Dibenzofuranamine at a reasonable rate without causing decomposition.

-

Zone 2 (Deposition Zone): 150 - 180 °C. This is where the purified N-phenyl-2-Dibenzofuranamine will deposit as crystals. The temperature should be low enough for efficient condensation but high enough to prevent the condensation of more volatile impurities.

-

Zone 3 (Cold Zone): 80 - 120 °C. This zone helps to trap highly volatile impurities further down the tube, preventing them from reaching the vacuum pump.

-

-

Monitor the Sublimation: The sublimation process can take several hours to days, depending on the amount of material, the sublimation temperature, and the vacuum level. The progress can be monitored by observing the deposition of crystalline material in the cooler zones of the tube.

-

Cooling and Venting: Once the sublimation is complete (i.e., no more material is observed subliming from the boat), turn off the furnace and allow the system to cool to room temperature under vacuum. Once cooled, carefully and slowly vent the system to atmospheric pressure with an inert gas such as nitrogen or argon.

Post-Sublimation Handling and Analysis

-

Product Collection: Carefully remove the quartz tube from the furnace. The purified N-phenyl-2-Dibenzofuranamine will be deposited as a crystalline solid on the walls of the tube in the deposition zone. Use a long, clean spatula or a bent glass rod to scrape the purified material onto a clean watch glass or into a vial.

-

Yield Calculation: Weigh the collected purified product and calculate the percentage yield.

-

Purity Analysis: The purity of the sublimed N-phenyl-2-Dibenzofuranamine should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the thermal properties and stability of the purified material.[3]

Troubleshooting

| Problem | Possible Cause | Solution |

| No sublimation observed | Temperature is too low. | Gradually increase the temperature of the sample zone. |

| Vacuum is not sufficient. | Check for leaks in the system and ensure the vacuum pump is functioning correctly. | |

| Material melts instead of subliming | Heating rate is too fast. | Heat the sample zone more slowly. |

| Pressure is too high. | Improve the vacuum. | |

| Low yield | Sublimation time is too short. | Increase the duration of the sublimation process. |

| Deposition zone temperature is too high. | Lower the temperature of the deposition zone. | |

| Poor separation of impurities | Temperature gradient is not optimized. | Adjust the temperatures of the different furnace zones to achieve better spatial separation. |

Conclusion

Sublimation is a powerful and effective technique for the purification of N-phenyl-2-Dibenzofuranamine to the high purity levels required for organic electronics applications. By carefully controlling the temperature, pressure, and temperature gradient, it is possible to obtain a product with excellent purity and crystallinity. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers and scientists working with this important class of organic materials.

References

-

KNC Laboratories Co., Ltd. (n.d.). SUBLIMATION PURIFICATION TECHNOLOGY. Retrieved from [Link]

- US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents. (n.d.).

-

PubChem. (n.d.). N-phenyl-2-Dibenzofuranamine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mechanism for the separation of organic semiconductors via thermal gradient sublimation. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-dibenzofuran-3-ylphenyl)dibenzofuran-1-amine. Retrieved from [Link]

-

ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Retrieved from [Link]

-

MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]

-

Scribd. (n.d.). Purification Methods for Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (1969, February 1). Purification by Sublimation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylbenzofuran. Retrieved from [Link]

-

LearnFatafat. (2018, May 11). Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. Retrieved from [Link]

-

Scribd. (n.d.). Purification Methods for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dibenzofuran - the NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzofuran. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]

Sources

- 1. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]

- 2. Advanced purification by Sublimation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-phenyl-2-Dibenzofuranamine | C18H13NO | CID 67204676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application of N-phenyl-2-Dibenzofuranamine in Perovskite Solar Cells: A Technical Guide

For Researchers, Scientists, and Professionals in Photovoltaic Technology Development

Introduction: The Role of Hole Transporting Materials in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) rapidly advancing to rival those of conventional silicon-based solar cells.[1] The architecture of a typical PSC consists of a perovskite absorber layer sandwiched between an electron transporting layer (ETL) and a hole transporting layer (HTL). The HTL plays a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons, thereby preventing charge recombination and enhancing device efficiency and stability.[1]

Among the various classes of organic small molecules developed as HTMs, materials based on a dibenzofuran core have garnered significant interest. The rigid and planar structure of dibenzofuran provides good thermal stability, while its electron-rich nature facilitates efficient hole transport. N-phenyl-2-Dibenzofuranamine, a derivative of this family, represents a promising candidate for use as an HTM in high-performance PSCs. This application note provides a detailed overview of the synthesis, properties, and application of N-phenyl-2-Dibenzofuranamine as an HTL in perovskite solar cells, offering protocols and insights for researchers in the field.

Synthesis of N-phenyl-2-Dibenzofuranamine: A Probable Synthetic Approach

While a definitive, detailed synthesis protocol for N-phenyl-2-Dibenzofuranamine is not extensively documented in publicly available literature, a highly probable and widely utilized method for its synthesis is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines.

The proposed synthetic route would involve the coupling of 2-bromodibenzofuran with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 1: Proposed Buchwald-Hartwig amination for the synthesis of N-phenyl-2-Dibenzofuranamine.

Exemplary Synthesis Protocol (Based on Buchwald-Hartwig Amination Principles)

The following is a generalized protocol based on established Buchwald-Hartwig amination procedures. Researchers should optimize these conditions for the specific reactants.

-

Reaction Setup: In a nitrogen-filled glovebox, combine 2-bromodibenzofuran (1.0 mmol), aniline (1.2 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand like XPhos (0.04 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol) in a dry Schlenk flask.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) with constant stirring.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure N-phenyl-2-Dibenzofuranamine.

Physicochemical Properties of Dibenzofuran-Based Hole Transporting Materials

The electronic and physical properties of the HTM are critical for efficient device performance. For N-phenyl-2-Dibenzofuranamine, these properties are expected to be in a range similar to other well-characterized dibenzofuran-based HTMs.

| Property | Expected Value/Characteristic | Significance in PSCs |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.3 eV | The HOMO level should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.3 eV | A high LUMO level is necessary to effectively block electrons from the perovskite's conduction band, thus minimizing recombination. |

| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | High hole mobility ensures efficient transport of holes to the electrode, contributing to a high fill factor (FF) and short-circuit current (Jsc). |

| Glass Transition Temperature (Tg) | > 100 °C | A high glass transition temperature indicates good thermal stability, which is crucial for the long-term operational stability of the PSC. |

| Film-Forming Ability | Good, uniform, and pinhole-free films | A high-quality film morphology is essential for creating a good interface with the perovskite layer and preventing short circuits. |

Note: The values presented are representative of dibenzofuran-based HTMs and should be experimentally determined for N-phenyl-2-Dibenzofuranamine.

Application in Perovskite Solar Cell Fabrication: A Step-by-Step Protocol

The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using N-phenyl-2-Dibenzofuranamine as the HTL.

Figure 2: Workflow for the fabrication of a perovskite solar cell with N-phenyl-2-Dibenzofuranamine HTL.

Detailed Fabrication Protocol

-

Substrate Preparation:

-

Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the wettability of the surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact layer of an ETL material, such as SnO₂, onto the FTO substrate via spin-coating.

-

Anneal the ETL-coated substrate at a specified temperature (e.g., 150 °C) to form a uniform and crystalline layer.

-

-

Perovskite Layer Deposition:

-

Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

-

In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL.

-

During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization.

-

Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of N-phenyl-2-Dibenzofuranamine in a suitable solvent such as chlorobenzene. Dopants like Li-TFSI and t-BP are often added to enhance conductivity and improve device performance.

-

Spin-coat the HTL solution onto the perovskite layer.

-

-

Electrode Deposition:

-

Deposit a metal back electrode, typically gold (Au) or silver (Ag), via thermal evaporation through a shadow mask to define the active area of the solar cell.

-

Characterization and Performance Evaluation

The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). Key performance metrics are summarized in the table below, with representative data from high-performing dibenzofuran-based HTMs.

| Parameter | Symbol | Representative Value |

| Power Conversion Efficiency | PCE (%) | 18 - 22 % |

| Open-Circuit Voltage | Voc (V) | 1.05 - 1.15 V |

| Short-Circuit Current Density | Jsc (mA/cm²) | 22 - 25 mA/cm² |

| Fill Factor | FF (%) | 75 - 80 % |

Note: These values are based on published data for high-efficiency dibenzofuran-based HTMs and serve as a benchmark for devices fabricated with N-phenyl-2-Dibenzofuranamine.[2][3]

Mechanism of Action and Energy Level Alignment

The efficient operation of the perovskite solar cell relies on the favorable alignment of the energy levels of each component. The HOMO level of N-phenyl-2-Dibenzofuranamine should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a sufficient driving force for hole extraction. Conversely, its LUMO level should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport.

Figure 3: Energy level diagram of a perovskite solar cell with N-phenyl-2-Dibenzofuranamine as the HTL.

Conclusion and Outlook

N-phenyl-2-Dibenzofuranamine holds considerable promise as a hole transporting material for high-performance and stable perovskite solar cells. Its dibenzofuran core is expected to impart excellent thermal stability and favorable electronic properties for efficient hole extraction and transport. The protocols and data presented in this application note, based on established principles and findings for closely related materials, provide a solid foundation for researchers to explore the potential of N-phenyl-2-Dibenzofuranamine in advancing perovskite photovoltaic technology. Further optimization of the synthesis and device fabrication processes will be key to unlocking the full potential of this and other novel dibenzofuran-based HTMs.

References

-

Lin, R. et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(6), 1208. [Link]

-

Liu, X. et al. (2024). Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials. Journal of Materials Chemistry C. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1461-1473. [Link]

-

Jeon, N. J. et al. (2015). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. Nature Energy, 1(1), 1-8. [Link]

-

Kojima, A. et al. (2009). Organometal Halide Perovskites as Visible-Light Sensitizers for Photovoltaic Cells. Journal of the American Chemical Society, 131(17), 6050-6051. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Note: Utilizing N-phenyl-2-Dibenzofuranamine as a P-Type Host for Phosphorescent OLEDs

Part 1: Executive Summary & Strategic Usage

N-phenyl-2-Dibenzofuranamine (CAS: 861317-95-5) is a secondary arylamine derivative of dibenzofuran. In the context of Phosphorescent OLEDs (PhOLEDs), it functions primarily as a p-type (hole-transporting) host material .

Critical Technical Insight:

While the dibenzofuran core provides a high Triplet Energy (

Recommended Application: To maximize efficiency and operational lifetime, this material must be utilized in a Co-Host System (Mixed Host). It should be co-deposited with a robust n-type (electron-transporting) host (e.g., TPBi, PO-T2T) to form an exciplex-type or charge-balanced emissive layer.

Part 2: Material Profile & Electronic Structure[1]

Before fabrication, verify the material parameters. If experimental data is unavailable for your specific batch, use these reference values derived from the dibenzofuran-amine class.

| Property | Value (Approx.) | Significance |

| HOMO | -5.4 eV | Defines hole injection barrier from HTL. |

| LUMO | -2.3 eV | Defines electron injection barrier; usually shallow, requiring an n-type co-host. |

| Triplet Energy ( | 2.85 eV | Suitable for Green (Ir(ppy) |

| Molecular Weight | 259.3 g/mol | Low MW indicates high volatility; careful sublimation control is required. |

| Thermal Stability ( | > 300°C | Stable under standard vacuum thermal evaporation (VTE). |

Energy Level Alignment Diagram (Graphviz)

The following diagram illustrates the energetic role of N-phenyl-2-Dibenzofuranamine (p-Host) within a co-host architecture.

Caption: Energy alignment showing N-phenyl-2-Dibenzofuranamine facilitating hole transport while the n-Host manages electrons.

Part 3: Fabrication Protocol (Vacuum Thermal Evaporation)

Pre-Deposition Purification

Objective: Remove organic impurities and moisture that quench excitons.

-

Sublimation: Perform gradient sublimation.

-

Base Pressure:

Torr. -

Temperature: Slowly ramp to 160-180°C (monitor deposition rate).

-

Yield Check: Discard the first 5% (volatile impurities) and the residue. Collect the middle fraction.

-

Device Architecture

Construct the following stack for a Green PhOLED validation device:

| Layer | Material | Thickness | Rate ( | Function |

| Anode | Pre-patterned ITO | 150 nm | N/A | Transparent Electrode |

| HIL | HAT-CN | 10 nm | 0.5 | Hole Injection |

| HTL | TAPC or TCTA | 40 nm | 1.0 | Hole Transport / Exciton Blocking |

| EML | p-Host : n-Host : Dopant | 30 nm | See 3.3 | Recombination Zone |

| ETL | TmPyPB or TPBi | 40 nm | 1.0 | Electron Transport / Hole Blocking |

| EIL | LiF | 1 nm | 0.1 | Electron Injection |

| Cathode | Aluminum (Al) | 100 nm | 3.0 | Reflective Electrode |

Co-Deposition Protocol (Critical Step)

The Emissive Layer (EML) requires simultaneous evaporation from three sources.

Ratio Target:

-

p-Host (N-phenyl-2-Dibenzofuranamine): 45%

-

n-Host (e.g., PO-T2T): 45%

-

Dopant (e.g., Ir(ppy)

): 10%

Procedure:

-

Sensor Calibration: Calibrate the Quartz Crystal Microbalance (QCM) tooling factor for the p-Host separately before the run. Due to its light weight, density settings in the controller should be precise (approx 1.1 - 1.2 g/cm³).

-

Rate Stabilization:

-

Stabilize p-Host at 0.45

. -

Stabilize n-Host at 0.45

. -

Stabilize Dopant at 0.10

.

-

-

Shutter Synchronization: Open all three shutters simultaneously.

-

Monitoring: Maintain the total rate at 1.0

. If the p-Host rate fluctuates (common for small molecules), adjust heater power immediately to prevent phase separation.

Part 4: Characterization & Validation

Single Carrier Devices (SCDs)

To validate the hole mobility of N-phenyl-2-Dibenzofuranamine, fabricate a Hole Only Device (HOD) :

-

Structure: ITO / HAT-CN (10nm) / p-Host (100nm) / HAT-CN (10nm) / Al.

-

Analysis: Measure Current Density vs. Voltage (J-V). Fit the data using the Mott-Gurney Law (Space Charge Limited Current - SCLC) to calculate hole mobility (

).-

Target

:

-

Electroluminescence (EL) Performance

-

J-V-L Measurement: Measure Current Density (J), Voltage (V), and Luminance (L).

-

Efficiency Calculation:

-

Current Efficiency (cd/A): L / J.

-

External Quantum Efficiency (EQE): Derived from EL spectrum and Lambertian emission assumption.

-

Success Metric: For a Green PhOLED, an EQE > 15% indicates successful host energy transfer and charge balance.

-

Part 5: Troubleshooting & Optimization

Workflow Logic Diagram

Caption: Decision tree for optimizing device performance based on common failure modes.

Common Issues

-

Crystallization: If the device looks "hazy" or fails rapidly, the p-Host is crystallizing.

-

Fix: Increase the ratio of the n-Host (which usually has a higher Tg) or dope the EML with a third stabilizing host.

-

-

Exciton Quenching: Low efficiency at high brightness (Roll-off).

-

Fix: Ensure the triplet energy of the p-Host is at least 0.2 eV higher than the dopant. If using a blue dopant, this host may not be sufficient; switch to a Green/Red system.

-

References

-

PubChem. (2025). N-phenyl-2-Dibenzofuranamine Compound Summary. National Library of Medicine.[1] Link

-

BenchChem. (2025). Performance Analysis of Dibenzofuran Derivatives in Blue Phosphorescent OLEDs. Link

-

Royal Society of Chemistry. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials. New Journal of Chemistry. Link

-

BLD Pharm. (2025). Product Data: N-Phenyldibenzo[b,d]furan-2-amine (CAS 861317-95-5).[2][3][4] Link

-

Ossila. (2025). OLED Host Materials Guide: Phosphorescent Hosts. Link

Sources

Device architecture incorporating N-phenyl-2-Dibenzofuranamine as HIL

Application Note: Device Architecture Incorporating N-phenyl-2-Dibenzofuranamine as Hole Injection Layer (HIL)

Executive Summary

This application note details the integration of N-phenyl-2-Dibenzofuranamine (and its functional derivatives) as a high-performance Hole Injection Layer (HIL) in Organic Light Emitting Diodes (OLEDs). Unlike conventional arylamine HILs, the dibenzofuran core offers a unique combination of high triplet energy (

This guide addresses the specific challenge of minimizing exciton quenching at the Anode/HTL interface while maintaining low drive voltage. It is designed for R&D professionals optimizing phosphorescent (PhOLED) or Thermally Activated Delayed Fluorescence (TADF) stacks where exciton confinement is critical.

Material Profile & Mechanistic Rationale

The Molecule: N-phenyl-2-Dibenzofuranamine[1]

-